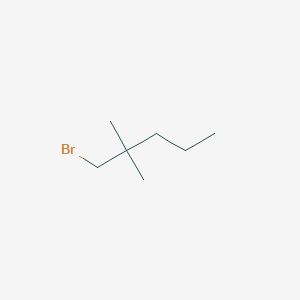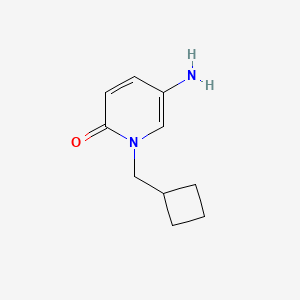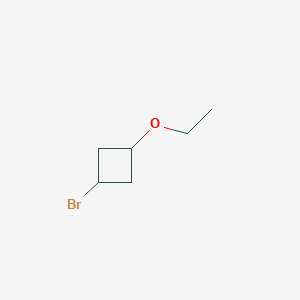
3-Brom-2-(Trifluormethyl)benzoesäure
Übersicht
Beschreibung
“3-Bromo-2-(trifluoromethyl)benzoic acid” is a chemical compound with the molecular formula C8H4BrF3O2 . It has a molecular weight of 269.02 .
Molecular Structure Analysis
The molecular structure of “3-Bromo-2-(trifluoromethyl)benzoic acid” consists of a benzoic acid core with a bromo group at the 3rd position and a trifluoromethyl group at the 2nd position .Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Brom-2-(Trifluormethyl)benzoesäure: ist ein wertvoller Baustein in der organischen Synthese. Es kann verwendet werden, um die Trifluormethylgruppe in andere Verbindungen einzuführen, was besonders bei der Entwicklung von Pharmazeutika und Agrochemikalien nützlich ist. Das Bromatom bietet auch eine reaktive Stelle für die weitere Funktionalisierung durch verschiedene Kupplungsreaktionen .
Medizinische Chemie
In der medizinischen Chemie dient diese Verbindung als Vorläufer für die Synthese verschiedener biologisch aktiver Moleküle. Ihre Derivate werden auf ihre potenziellen therapeutischen Eigenschaften untersucht, wie z. B. entzündungshemmende, antimykotische und antibakterielle Wirkungen. Die Trifluormethylgruppe erhöht häufig die biologische Aktivität und metabolische Stabilität dieser Moleküle .
Materialwissenschaften
Die einzigartigen elektronischen Eigenschaften von This compound machen sie für den Einsatz in der materialwissenschaftlichen Forschung geeignet. Sie kann in Polymere oder kleine Moleküle integriert werden, die in elektronischen Geräten wie organischen Leuchtdioden (OLEDs) und Feldeffekttransistoren (FETs) verwendet werden, um deren Leistung zu verbessern .
Analytische Chemie
Diese Verbindung kann aufgrund ihrer klar definierten Eigenschaften als Standard oder Reagenz in der analytischen Chemie verwendet werden. Sie kann zur Kalibrierung von Instrumenten beitragen und als Referenzmaterial für die chromatographische oder spektroskopische Analyse dienen, um genaue und zuverlässige Ergebnisse zu gewährleisten .
Umweltwissenschaften
Forscher in den Umweltwissenschaften können This compound verwenden, um das Umweltverhalten fluorierter organischer Verbindungen zu untersuchen. Ihre Stabilität und Nachweisbarkeit machen sie zu einem hervorragenden Kandidaten für die Verfolgung der Bewegung und Umwandlung solcher Verbindungen in verschiedenen Ökosystemen .
Chemieunterricht
Aufgrund ihrer Reaktivität und des Vorhandenseins sowohl von Brom- als auch von Trifluormethylgruppen ist diese Verbindung eine hervorragende Wahl für Lehrlabore in der Chemie. Sie ermöglicht es Studenten, Experimente durchzuführen, die Schlüsselkonzepte in der organischen Chemie und Synthese demonstrieren .
Wirkmechanismus
Safety and Hazards
Biochemische Analyse
Biochemical Properties
3-Bromo-2-(trifluoromethyl)benzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between 3-Bromo-2-(trifluoromethyl)benzoic acid and cytochrome P450 can lead to the inhibition or activation of the enzyme, depending on the specific context of the reaction. Additionally, this compound may interact with other proteins and biomolecules, influencing their activity and stability .
Cellular Effects
The effects of 3-Bromo-2-(trifluoromethyl)benzoic acid on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key signaling molecules, 3-Bromo-2-(trifluoromethyl)benzoic acid can affect gene expression and cellular metabolism. For instance, it may alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell function and behavior .
Molecular Mechanism
At the molecular level, 3-Bromo-2-(trifluoromethyl)benzoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific active sites on enzymes, leading to either inhibition or activation. For example, the binding of 3-Bromo-2-(trifluoromethyl)benzoic acid to cytochrome P450 can result in the modulation of the enzyme’s catalytic activity. Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-(trifluoromethyl)benzoic acid can change over time. The stability of the compound is an important factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 3-Bromo-2-(trifluoromethyl)benzoic acid can result in cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-(trifluoromethyl)benzoic acid in animal models vary with different dosages. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular processes. At higher doses, 3-Bromo-2-(trifluoromethyl)benzoic acid can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on cellular function .
Metabolic Pathways
3-Bromo-2-(trifluoromethyl)benzoic acid is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have distinct biological activities. The compound’s influence on metabolic flux and metabolite levels can have downstream effects on cellular processes and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-(trifluoromethyl)benzoic acid is transported and distributed through specific mechanisms. Transporters and binding proteins play a crucial role in the localization and accumulation of the compound. For instance, the compound may be actively transported into cells via specific transporters, and its distribution within cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Bromo-2-(trifluoromethyl)benzoic acid is an important determinant of its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 3-Bromo-2-(trifluoromethyl)benzoic acid within subcellular structures can affect its interactions with biomolecules and its overall biochemical activity .
Eigenschaften
IUPAC Name |
3-bromo-2-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGTYJFUVHSNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735316 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1227605-02-8 | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(trifluoromethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



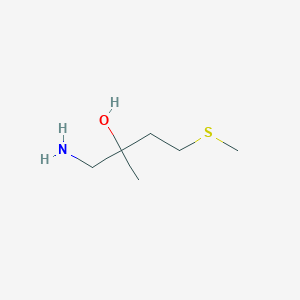
![1-[2-chloro-4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-one](/img/structure/B1374182.png)
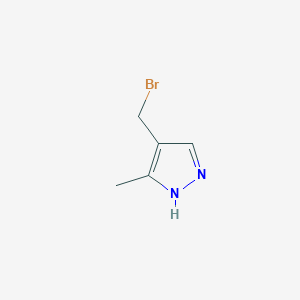
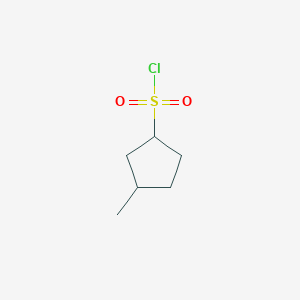
![2-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-(propan-2-yl)morpholine](/img/structure/B1374185.png)
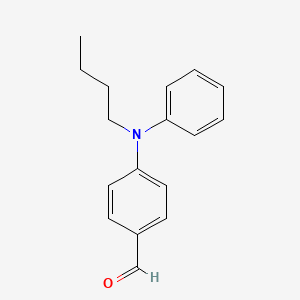



![1-{2-amino-4H,5H,6H-cyclopenta[b]thiophen-3-yl}ethan-1-one](/img/structure/B1374197.png)
